molecular formula C29H32N2O5S2 B12459722 4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate

4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B12459722
M. Wt: 552.7 g/mol
InChI Key: UPCXUVZCJATTEU-UHFFFAOYSA-N
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Description

4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include n-BuLi, DMF, and various protecting groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can be used to replace specific functional groups with others, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1

Mechanism of Action

The mechanism of action of 4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core can bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H32N2O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

[4-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C29H32N2O5S2/c1-6-35-23-15-18(9-14-22(23)36-38(33,34)20-11-7-17(2)8-12-20)26-30-27(32)25-21-13-10-19(29(3,4)5)16-24(21)37-28(25)31-26/h7-9,11-12,14-15,19H,6,10,13,16H2,1-5H3,(H,30,31,32)

InChI Key

UPCXUVZCJATTEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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